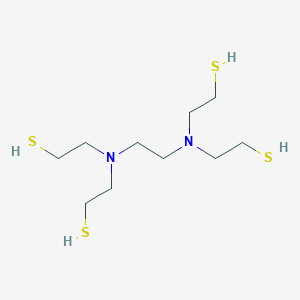
Tetrakis(2-mercaptoethyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2-mercaptoethyl)ethylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C10H24N2S4 and its molecular weight is 300.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiopharmaceutical Applications
EDTM serves as a chelating agent for radiolabeling biomolecules, particularly in the field of nuclear medicine. Its ability to form stable complexes with radionuclides makes it valuable for diagnostic imaging and therapeutic applications.
Case Study: Technetium-99m Labeling
- Context : Technetium-99m (99mTc) is widely used in nuclear medicine for imaging due to its favorable physical properties.
- Application : EDTM has been utilized for the post-conjugation labeling of monoclonal antibodies with 99mTc. This method enhances the stability and efficacy of the radiopharmaceuticals used in diagnostic imaging.
- Findings : Studies have shown that EDTM effectively stabilizes 99mTc-labeled antibodies, improving their biodistribution and imaging quality .
Materials Science Applications
EDTM is also employed in materials science, particularly in the development of advanced materials with unique properties.
Case Study: Polymer Development
- Context : The synthesis of polymers often requires effective crosslinking agents to enhance material properties.
- Application : EDTM is used as a crosslinking agent in the formulation of polyurethane coatings and adhesives. Its mercapto groups facilitate thiol-ene click chemistry, leading to robust polymer networks.
- Findings : Research indicates that polymers incorporating EDTM exhibit improved mechanical strength and thermal stability compared to those without it .
Biochemical Applications
In biochemistry, EDTM's properties as a chelating agent are leveraged for various applications, including enzyme stabilization and metal ion sequestration.
Case Study: Enzyme Stabilization
- Context : Enzymes often require stabilization to maintain their activity under varying conditions.
- Application : EDTM has been investigated for its ability to stabilize enzymes by chelating metal ions that could otherwise lead to enzyme denaturation.
- Findings : Experiments have demonstrated that EDTM can effectively stabilize certain enzymes against thermal denaturation, enhancing their shelf life and effectiveness in industrial applications .
Table 1: Summary of EDTM Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Radiopharmaceuticals | Technetium-99m labeling | Improved stability and imaging quality |
| Materials Science | Crosslinking agent in polymers | Enhanced mechanical strength and thermal stability |
| Biochemistry | Enzyme stabilization | Increased enzyme activity retention |
Table 2: Comparative Analysis of Chelating Agents
| Chelating Agent | Stability with Radionuclides | Application Area |
|---|---|---|
| Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM) | High | Radiopharmaceuticals, Biochemical applications |
| Diethylenetriaminepentaacetic acid (DTPA) | Moderate | Imaging and therapeutic agents |
| Ethylenediaminetetraacetic acid (EDTA) | Low | General chelation in various fields |
特性
CAS番号 |
133531-87-0 |
|---|---|
分子式 |
C10H24N2S4 |
分子量 |
300.6 g/mol |
IUPAC名 |
2-[2-[bis(2-sulfanylethyl)amino]ethyl-(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C10H24N2S4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2 |
InChIキー |
WXCADXMBJDSKDR-UHFFFAOYSA-N |
SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
正規SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
Key on ui other cas no. |
133531-87-0 |
同義語 |
N2S4 chelate tetrakis(2-mercaptoethyl)ethylenediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















